4-Chloro-3-(difluoromethyl)phenol
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Overview
Description
4-Chloro-3-(difluoromethyl)phenol is an organic compound characterized by the presence of a chloro group and a difluoromethyl group attached to a phenol ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp) derivatives, have been studied for their analgesic potential . These compounds have shown potent analgesic efficacy, suggesting they may interact with pain receptors or other related targets .
Mode of Action
Tfmp derivatives have been shown to display pain-relieving effects, particularly in the presence of naloxone . This suggests that these compounds may interact with their targets in a way that modulates pain perception .
Biochemical Pathways
It’s worth noting that similar compounds, such as tfmp derivatives, have been shown to depress peripheral and centrally mediated pain through opioid-independent systems . This suggests that these compounds may affect biochemical pathways related to pain perception and response .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in similar compounds, such as tfmp derivatives, are thought to contribute to their biological activities . This suggests that these properties may also influence the ADME properties of 4-Chloro-3-(difluoromethyl)phenol.
Result of Action
Tfmp derivatives have been shown to display potent analgesic efficacy and an ultrashort to long duration of action . This suggests that this compound may have similar effects, potentially leading to pain relief .
Action Environment
It’s worth noting that the biological activities of similar compounds, such as tfmp derivatives, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that these properties may also influence how environmental factors affect the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)phenol typically involves the introduction of the difluoromethyl group onto a chlorophenol precursor. One common method is the reaction of 4-chlorophenol with difluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce various substituted phenols .
Scientific Research Applications
4-Chloro-3-(difluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Chloro-3-methylphenol: Contains a methyl group instead of a difluoromethyl group.
4-Chloro-3-fluorophenol: Contains a fluorine atom instead of a difluoromethyl group.
Uniqueness
4-Chloro-3-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications .
Properties
IUPAC Name |
4-chloro-3-(difluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOPSTKMOVSBME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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